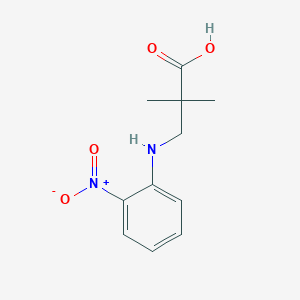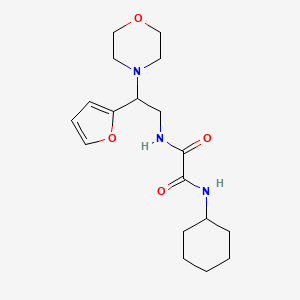![molecular formula C14H13BrN6OS B2614729 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide CAS No. 2034557-93-0](/img/structure/B2614729.png)
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound, which includes a triazolopyrazine core, a pyrrolidine ring, and a bromothiophene moiety, makes it a promising candidate for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide typically involves multiple steps:
Formation of the Triazolopyrazine Core: This step involves the cyclization of a hydrazine derivative with an orthoester under reflux conditions in xylene.
Introduction of the Pyrrolidine Ring: The triazolopyrazine intermediate is then reacted with a pyrrolidine derivative under basic conditions to form the desired pyrrolidinyl-triazolopyrazine.
Attachment of the Bromothiophene Moiety: The final step involves the coupling of the pyrrolidinyl-triazolopyrazine with a bromothiophene carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Applications De Recherche Scientifique
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in bacterial cell wall synthesis, fungal cell membrane integrity, and cancer cell proliferation.
Pathways Involved: It inhibits key pathways such as the c-Met/VEGFR-2 signaling pathway in cancer cells, leading to reduced cell proliferation and increased apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sitagliptin: A triazolopyrazine derivative used as an antidiabetic agent.
Foretinib: A kinase inhibitor with a similar triazolopyrazine core, used in cancer treatment.
Triazolopyrazine-based Antibacterials: Compounds with similar structures that exhibit antibacterial activity.
Uniqueness
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide stands out due to its unique combination of a triazolopyrazine core, a pyrrolidine ring, and a bromothiophene moiety.
Propriétés
IUPAC Name |
4-bromo-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN6OS/c15-9-5-11(23-7-9)14(22)18-10-1-3-20(6-10)12-13-19-17-8-21(13)4-2-16-12/h2,4-5,7-8,10H,1,3,6H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMQALDJTJCZQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=CS2)Br)C3=NC=CN4C3=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-N-[3-(2-fluorophenoxy)butan-2-yl]acetamide](/img/structure/B2614648.png)
![n-[1-Methyl-3-(propan-2-yl)-1h-pyrazol-4-yl]prop-2-enamide](/img/structure/B2614649.png)
![1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole](/img/structure/B2614650.png)
![ethyl 2-(2-((4-benzyl-5-((2-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2614651.png)

![N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chloro-4-fluorobenzamide](/img/structure/B2614655.png)
![6-[(E)-2-(3-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2614656.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2614657.png)

![2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride hydrate](/img/new.no-structure.jpg)


![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2614667.png)

